Product packaging for Verrucosan-2b-ol(Cat. No.:)

Verrucosan-2b-ol

Cat. No.: B1214803
M. Wt: 290.5 g/mol
InChI Key: QQHDEGUZXBOWLH-UHFFFAOYSA-N
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Description

Verrucosan-2b-ol is a diterpenoid compound with the molecular formula C20H34O . It belongs to the verrucosane class of diterpenes, a group of isoprenoid natural products. The verrucosan skeleton is of significant interest in natural product chemistry and phytochemical research. Researchers value this compound for its potential as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of related diterpenoids in complex biological or environmental samples. Its defined structure also makes it a candidate for use in structure-activity relationship (SAR) studies to explore the biological activity of terpenoid scaffolds. The product is provided as a high-purity material to ensure reliable and reproducible results in laboratory investigations. This product is intended for research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is not for use in diagnostic procedures or for any human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1214803 Verrucosan-2b-ol

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

6,9,13-trimethyl-3-propan-2-yltetracyclo[7.5.0.02,6.011,13]tetradecan-14-ol

InChI

InChI=1S/C20H34O/c1-12(2)14-6-7-18(3)8-9-19(4)10-13-11-20(13,5)17(21)16(19)15(14)18/h12-17,21H,6-11H2,1-5H3

InChI Key

QQHDEGUZXBOWLH-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2(C1C3C(C4(CC4CC3(CC2)C)C)O)C

Canonical SMILES

CC(C)C1CCC2(C1C3C(C4(CC4CC3(CC2)C)C)O)C

Synonyms

verrucosan-2-ol
verrucosan-2beta-ol

Origin of Product

United States

Discovery, Isolation, and Natural Biogeographical Distribution

Spectroscopic Methodologies for Complex Diterpene Structures

A suite of spectroscopic methods is indispensable for the comprehensive characterization of complex natural products. For Verrucosan-2b-ol, these techniques have been instrumental in confirming its structure and identifying its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and environment of atoms. For complex diterpenes like this compound, advanced NMR techniques are vital. While specific detailed NMR spectral assignments for this compound are often found within broader studies of its biosynthesis or isolation, the application of 1D (e.g., ¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is fundamental for establishing the carbon framework and the positions of functional groups researchgate.netresearchgate.netresearchgate.net. These experiments allow for the sequential assignment of signals, thereby building a detailed picture of the molecule's structure.

While direct mentions of INADEQUATE experiments specifically for this compound were not found in the provided search results, carbon-carbon coupling analyses, such as those provided by INADEQUATE (Incredible Natural Abundance Double QUAntum Transfer Experiment), are powerful tools for establishing direct carbon-carbon connectivities in complex molecules. These experiments are particularly useful for mapping out the carbon skeleton of diterpenes, where numerous quaternary carbons and intricate ring systems can pose challenges for standard 2D NMR techniques.

Isotopic labeling plays a critical role in elucidating the biosynthetic pathways of natural products, which in turn aids in structural assignments. Studies investigating the biosynthesis of this compound have utilized in vivo incorporation of singly or doubly ¹³C-labeled acetate (B1210297). By analyzing the resulting ¹³C NMR spectra of this compound produced under these conditions, researchers can trace the origin of each carbon atom within the molecule, thereby confirming proposed biosynthetic routes and reinforcing structural assignments researchgate.net. Such labeling experiments can also help in understanding the stereochemical outcomes of enzymatic cyclizations.

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound. This compound has been characterized with a molecular formula of C₂₀H₃₄O, corresponding to a molecular weight of approximately 290.26 Da uoguelph.ca. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS), yields characteristic fragment ions that are indicative of specific structural features, such as the presence of hydroxyl groups or the arrangement of rings within the diterpene skeleton researchgate.netubc.ca.

Computational Approaches to Structural Validation (e.g., DFT Calculations)

The intricate nature of diterpene biosynthesis often involves transient carbocation intermediates that are experimentally challenging to detect and characterize directly researchgate.netresearchgate.net. Consequently, computational chemistry plays a pivotal role in elucidating the reaction mechanisms and validating the structures of these complex natural products. Density Functional Theory (DFT) calculations, among other computational methods, are frequently employed to evaluate proposed biosynthetic pathways and understand the cascade of reactions that lead to the formation of diterpene skeletons researchgate.netresearchgate.net.

For related verrucosane diterpenes isolated from basidiomycetes, techniques such as "calculated NMR" have been utilized as part of their structural determination, providing a computational complement to experimental spectroscopic data researchgate.net. Furthermore, the total synthesis of this compound has been reported ubc.ca, a process that inherently requires rigorous structural confirmation. Such synthetic endeavors typically rely on computational validation methods, including the prediction and comparison of spectroscopic data (e.g., NMR spectra) with experimental results, to unequivocally establish the compound's structure and stereochemistry researchgate.netubc.ca. While specific DFT applications for this compound's direct structural validation are not detailed in the available literature snippets, the broader application of these computational tools in diterpene chemistry underscores their importance in confirming the structural integrity of such molecules.

Advanced Structural Elucidation and Stereochemical Characterization

In Vivo Incorporation Studies (e.g., with ¹³C-Labeled Acetate)

A cornerstone in understanding verrucosane biosynthesis has been the use of in vivo incorporation studies, primarily employing ¹³C-labeled acetate (B1210297) as a precursor. acs.orgoup.comnih.govresearchgate.net Researchers have cultured Chloroflexus aurantiacus in media supplemented with singly or doubly ¹³C-labeled acetate. oup.comnih.gov Following the incubation period, verrucosan-2β-ol was isolated from the bacterial cells, and its ¹³C NMR spectrum was analyzed to identify the positions of ¹³C enrichment. oup.comnih.gov These experiments have confirmed acetate as a fundamental building block for the verrucosane skeleton and have provided critical data for mapping the incorporation of acetate units into the diterpene structure, supporting proposed cyclization pathways. acs.orgnih.govresearchgate.net For instance, studies have detailed the specific labeling patterns observed when verrucosan-2β-ol is synthesized from [1-¹³C]acetate and [2-¹³C]acetate, allowing for the direct correlation of precursor carbons to specific positions in the diterpene. oup.comnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Retrobiosynthetic NMR Analysis

Retrobiosynthetic NMR analysis is a powerful methodology that leverages the data obtained from isotopic labeling experiments to reconstruct biosynthetic pathways. oup.comcore.ac.uk This approach involves analyzing the ¹³C-labeling patterns of a metabolite, such as verrucosan-2β-ol, after it has been produced in vivo from labeled precursors. oup.comnih.govcore.ac.uk The observed labeling patterns are then compared to predicted labeling patterns derived from known or hypothesized biosynthetic intermediates, such as acetyl-CoA, pyruvate, and glyceraldehyde 3-phosphate, which are themselves products of central metabolism. oup.comcore.ac.uk By comparing the experimental data with predictions based on different metabolic pathways (e.g., the mevalonate (B85504) pathway versus the 1-deoxy-d-xylulose (B118218) pathway), researchers can infer which pathway is utilized and validate proposed mechanistic steps. oup.comnih.govcore.ac.uk Techniques such as homonuclear ¹³C-decoupling NMR (e.g., INADEQUATE experiments) are vital for identifying directly bonded ¹³C-¹³C pairs, providing crucial information about the connectivity of labeled atoms and thus aiding in the reconstruction of the cyclization cascade. oup.comnih.gov This analytical strategy has been instrumental in identifying deviations from initial mechanistic proposals, such as the bypass of secondary carbocations in verrucosane biosynthesis. oup.comnih.gov

Data Table: ¹³c Labeling Patterns in Verrucosan 2β Ol from Acetate Precursors

The in vivo incorporation of ¹³C-labeled acetate (B1210297) into verrucosan-2β-ol has provided detailed insights into its biosynthetic assembly. The following table illustrates the typical labeling patterns observed when verrucosan-2β-ol is synthesized from [1-¹³C]acetate and [2-¹³C]acetate, as determined through retrobiosynthetic NMR analysis. oup.comnih.gov

Verrucosan-2β-ol Structure and ¹³C Labeling Patterns

Carbon PositionLabeling from [1-¹³C]AcetateLabeling from [2-¹³C]Acetate
C1LabeledUnlabeled
C2UnlabeledLabeled
C3LabeledUnlabeled
C4UnlabeledLabeled
C5LabeledUnlabeled
C6UnlabeledLabeled
C7LabeledUnlabeled
C8UnlabeledLabeled
C9LabeledUnlabeled
C10UnlabeledLabeled
C11LabeledUnlabeled
C12UnlabeledLabeled
C13LabeledUnlabeled
C14UnlabeledLabeled
C15LabeledUnlabeled
C16UnlabeledLabeled
C17LabeledUnlabeled
C18UnlabeledLabeled
C19LabeledUnlabeled
C20LabeledUnlabeled

Note: This table represents a simplified view of the labeling patterns. The actual incorporation can be complex, and specific carbon atoms might be unlabeled due to metabolic dilution or alternative pathways. The data is based on interpretations of figures and descriptions in cited literature. oup.comnih.gov

Compound List

Total Synthesis Strategies of (±)-Verrucosan-2β-ol and Analogues

As of the current body of scientific literature, a completed total synthesis of (±)-verrucosan-2β-ol has not been prominently reported, highlighting the formidable challenge posed by its dense and stereochemically rich architecture. However, the pursuit of this target has led to the development of various strategies aimed at constructing the core verrucosane skeleton. Synthetic efforts are generally categorized into two main approaches: linear syntheses, which build the cyclic system in a stepwise fashion, and convergent syntheses, where different fragments of the molecule are prepared separately before being joined.

For analogues of verrucosan-2β-ol, synthetic strategies often involve biomimetic approaches. For instance, the total synthesis of (±)-verrubenzospirolactone was achieved through a biomimetic intramolecular Diels-Alder reaction. nih.gov While not a direct synthesis of verrucosan-2β-ol, this work on a related terpenoid showcases a powerful strategy that could potentially be adapted for the verrucosane framework. The synthesis of other complex diterpenes often provides a blueprint for the strategies that could be employed for verrucosan-2β-ol, focusing on key bond formations and ring closures.

Retrosynthetic Analysis for the Tetracyclic Core

A retrosynthetic analysis of the verrucosan-2β-ol tetracyclic core, which features a unique 3,6,6,5-fused ring system, reveals several key disconnections that can simplify the synthetic challenge. nih.gov A common starting point for the retrosynthesis of complex polycyclic natural products is the disassembly of the molecule at key strategic bonds, often guided by the presence of functional groups or rings.

A plausible retrosynthetic pathway would involve the initial disconnection of the C-2 hydroxyl group, leading back to the parent hydrocarbon, verrucosane. Further disconnection could target the five-membered ring, potentially through a ring-closing metathesis or an aldol (B89426) condensation reaction. The central six-membered rings could be envisioned to arise from a Diels-Alder cycloaddition or an intramolecular Michael addition. The highly strained cyclopropane (B1198618) ring presents a significant synthetic hurdle and its formation is a critical consideration in any retrosynthetic plan. A possible disconnection could involve a Simmons-Smith cyclopropanation or an intramolecular cyclization of a suitably functionalized precursor.

The following table outlines a potential high-level retrosynthetic strategy:

Target Molecule Key Precursor(s) Strategic Disconnection/Reaction
Verrucosan-2β-olVerrucosaneOxidation
VerrucosaneBicyclic or Tricyclic IntermediateRing-closing metathesis, Aldol condensation
Bicyclic/Tricyclic IntermediateAcyclic PrecursorDiels-Alder reaction, Intramolecular cyclization

Key Methodologies and Transformational Reactions Utilized

The synthesis of a complex molecule like verrucosan-2β-ol would necessitate the use of a wide array of powerful and selective chemical reactions. Based on the synthesis of other complex diterpenes and related natural products, several key methodologies would be instrumental.

Key Transformational Reactions:

Cycloaddition Reactions: The Diels-Alder reaction, particularly in an intramolecular fashion, is a powerful tool for the rapid construction of six-membered rings and the establishment of multiple stereocenters. nih.gov

Ring-Closing Metathesis (RCM): This reaction is highly effective for the formation of five- and six-membered rings and is a staple in modern natural product synthesis.

Radical Cyclizations: Samarium diiodide (SmI₂) mediated cyclizations have proven effective in the synthesis of complex polycyclic systems, often proceeding with high stereoselectivity.

Aldol and Michael Reactions: These classic carbon-carbon bond-forming reactions are fundamental for the construction of the carbocyclic framework and for the introduction of key functional groups.

C-H Activation/Functionalization: Modern C-H activation strategies could offer a more direct and efficient route to functionalize the hydrocarbon skeleton, potentially simplifying the synthesis.

Stereoselective and Asymmetric Synthesis Considerations

Verrucosan-2β-ol possesses multiple stereocenters, making stereocontrol a paramount challenge in its synthesis. An enantioselective synthesis is highly desirable to obtain the naturally occurring enantiomer.

Strategies for Stereocontrol:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as carbohydrates or amino acids, to introduce the initial stereocenters.

Auxiliary-Controlled Reactions: The use of chiral auxiliaries can direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: The use of chiral catalysts for reactions such as asymmetric hydrogenation, epoxidation, or Diels-Alder reactions can effectively set key stereocenters with high enantioselectivity.

For instance, in the synthesis of other complex natural products, ligand-controlled C-H borylation has been used to achieve high regioselectivity and subsequent functionalization, a strategy that could be applied to control the stereochemistry in a verrucosan-2β-ol synthesis. nih.gov

Development of Synthetic Routes to Address Biosynthetic Hypotheses

The biosynthesis of verrucosan-2β-ol has been a subject of significant investigation, with studies pointing towards a complex carbocation-mediated cyclization cascade. nih.govnih.gov The proposed pathway is initiated by the solvolysis of geranylgeranyl pyrophosphate, leading to a series of cyclizations and rearrangements to form the intricate tetracyclic skeleton. nih.gov

Density functional theory (DFT) calculations have been employed to probe the energetics of the proposed biosynthetic intermediates and transition states. nih.govnih.gov These studies suggest that the cyclization cascade may proceed through non-classical carbocation intermediates, avoiding the formation of less stable secondary carbocations. nih.govnih.gov

A biomimetic synthetic approach would aim to mimic this proposed biosynthetic cascade in the laboratory. Such an approach would involve the synthesis of a suitable acyclic precursor and then triggering a cyclization cascade, potentially using acid catalysis. The success of such a synthesis would provide strong experimental support for the proposed biosynthetic pathway. The synthesis of verrucarol, though a different class of terpenoid, utilized a skeletal enlargement strategy that demonstrates the power of biomimetic rearrangements in constructing complex frameworks. nih.gov

Biosynthetic Proposal Synthetic Test Potential Outcome
Carbocation-mediated cyclization cascadeAcid-catalyzed cyclization of a polyene precursorFormation of the verrucosane skeleton, providing evidence for the proposed cascade.
Involvement of specific intermediatesSynthesis and trapping of proposed intermediatesConfirmation of the existence and reactivity of key biosynthetic intermediates.

Synthetic Accessibility of Verrucosan-2β-ol Derivatives and Analogues

The development of a flexible synthetic route to the verrucosane core would open the door to the preparation of a wide range of derivatives and analogues. This would be invaluable for structure-activity relationship (SAR) studies to probe the biological function of verrucosan-2β-ol.

By modifying the functional groups or the carbon skeleton, chemists can systematically investigate which parts of the molecule are crucial for its biological activity. For example, the C-2 hydroxyl group could be esterified, oxidized, or inverted to explore its role. The synthesis of analogues with modified ring systems could also provide insights into the structural requirements for biological function. The synthesis of various fluconazole (B54011) analogues, for instance, has been a successful strategy to develop more potent antifungal agents. nih.gov Similarly, a synthetic platform for verrucosan-2β-ol would enable a medicinal chemistry program aimed at optimizing its potential therapeutic properties.

Biological and Ecological Roles of Verrucosan Type Diterpenoids

Biological Function in Producer Organisms (e.g., Chloroflexus aurantiacus)

The biological role of verrucosan-2β-ol in C. aurantiacus is not yet definitively established, but its high concentration within the cell provides clues. The content of verrucosan-2β-ol was measured at 1.76 mg per gram of dry cell weight, a quantity comparable to that of hopanoid-type triterpenes found in other prokaryotes, which can range from 0.1 to 2 mg per gram of dry weight. This substantial amount suggests a structural rather than a metabolic role, likely as a key component of the bacterial cell membrane.

It is proposed that verrucosan-2β-ol functions as a membrane constituent, analogous to sterols in eukaryotes and hopanoids in other bacteria. These molecules are known to insert into the lipid bilayer, where they modulate membrane fluidity and permeability. In thermophilic organisms like C. aurantiacus, maintaining membrane integrity and optimal fluidity at high temperatures is critical for survival. Lipids like verrucosan-2β-ol, with their rigid, multi-cyclic structures, can decrease membrane fluidity, providing the necessary stability in extreme environments. The regulation of membrane fluidity is a crucial adaptive mechanism for microorganisms responding to environmental stresses such as temperature changes. The cell membrane's physical state must be tightly controlled to ensure the proper function of embedded proteins and to maintain its barrier function.

A significant finding in the analysis of C. aurantiacus was the absence of both hopanoids and steroids, which are common membrane-reinforcing lipids in many bacteria and eukaryotes, respectively. This suggests that verrucosan-2β-ol fulfills this structural role in Chloroflexus. The chemical structure of verrucosan-2β-ol, derived from a completely different biosynthetic pathway than hopanoids or steroids, highlights its potential chemotaxonomic importance. It may represent an earlier, independent evolutionary solution to the challenge of maintaining membrane stability before the advent of hopanoids.

FeatureVerrucosan-2β-olHopanoidsSteroids
Organism Example Chloroflexus aurantiacusVarious bacteria (e.g., Zymomonas mobilis)Eukaryotes (e.g., Saccharomyces cerevisiae)
Primary Role Proposed membrane fluidity modulationMembrane ordering and stabilityMembrane fluidity modulation and signaling
Basic Structure Tetracyclic DiterpenoidPentacyclic TriterpenoidTetracyclic Triterpenoid (sterane nucleus)
Presence in C. aurantiacus PresentNot DetectedNot Detected

Comparative Biological Context within Diterpenoid Classes

While diterpenoids are a vast and diverse class of over 18,000 known compounds, the majority have been isolated from plants and fungi. Those of bacterial origin are less common, but recent advances in genome mining have revealed that the biosynthetic potential for these molecules in bacteria is significantly underestimated.

Bacteria, particularly those from the phylum Actinomycetales, are emerging as prolific producers of structurally diverse diterpenoids. These compounds exhibit a wide range of complex carbon skeletons and biological activities. Examples include the antibiotic platensimycin from Streptomyces platensis, labdane-type diterpenes, and the unique 5-8-5 tricyclic fusicoccanes. This diversity stems from the enzymes that create the core scaffolds, known as diterpene synthases.

The immense structural diversity of diterpenoids originates from diterpene synthases (DTSs), which catalyze the cyclization of the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGDP). These enzymes are broadly classified into two types: Type I synthases, which initiate catalysis by abstracting the diphosphate group to form a carbocation, and Type II synthases, which initiate cyclization via protonation of a terminal olefin.

Bacterial DTSs offer significant advantages for study and engineering because, unlike their plant and fungal counterparts, they are often soluble and can be functionally expressed in heterologous hosts like E. coli. This has facilitated detailed mechanistic studies. For instance, density functional theory (DFT) calculations on the biosynthesis of verrucosane-type diterpenoids suggest a sophisticated carbocation cascade that avoids the formation of unstable secondary carbocation intermediates, which was a matter of some debate.

Potential for Engineered Biosynthesis in Heterologous Hosts

The challenges associated with chemical synthesis or extraction from native sources have driven interest in producing complex diterpenoids through metabolic engineering in microbial hosts. Heterologous expression of diterpenoid biosynthetic pathways in tractable microbes like Escherichia coli and Saccharomyces cerevisiae is a highly promising strategy.

The modular nature of diterpenoid biosynthesis is a key advantage. Terpene synthases can often be mixed and matched to produce novel carbon scaffolds, and downstream tailoring enzymes (like P450s) can exhibit promiscuity, accepting non-native substrates. This has been successfully demonstrated in the production of forskolin, a complex labdane diterpenoid, in the cyanobacterium Synechocystis sp. by expressing six genes from its native plant source. Similarly, the precursor to the medicinal tanshinones, miltiradiene, was produced in engineered yeast. This "plug-and-play" approach holds great potential for the sustainable production of verrucosan-type diterpenoids and other rare bacterial natural products for further study and application.

Metabolic Engineering for Diterpenoid Production

The production of high-value terpenoids, which are often scarce in their natural sources, can be significantly enhanced through metabolic engineering. mdpi.comnih.gov This field applies engineering principles to reprogram the metabolism of microbial hosts, such as Escherichia coli and yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, to create efficient "cell factories" for producing target compounds. nih.govtandfonline.comnih.gov The strategies employed are typically modular and target different stages of the biosynthetic pathway.

Key strategies in metabolic engineering for diterpenoid production include:

Upstream Engineering : This foundational strategy focuses on increasing the supply of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com This is achieved by optimizing the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways within the host organism. mdpi.com

Pathway Engineering : This involves the introduction of heterologous genes encoding the specific enzymes required for the synthesis of the target diterpenoid. acs.org This includes terpene synthases (TPSs) or diterpene synthases (DTSs) that form the basic carbon skeleton, and tailoring enzymes like cytochrome P450s that perform subsequent modifications. nih.gov Balancing the expression levels of these enzymes is crucial to optimize flux and prevent the accumulation of toxic intermediates. nih.gov

Cellular and Fermentation Optimization : Advanced techniques such as organelle engineering, where pathways are relocated to specific cellular compartments like peroxisomes, can dramatically increase yields. mdpi.com Furthermore, optimizing fermentation conditions is essential to translate laboratory-scale production to commercially viable manufacturing. nih.gov Modern synthetic biology tools, including CRISPR-based genome editing, facilitate precise and efficient modification of the host's metabolic network. mdpi.com

Table 1: Key Metabolic Engineering Strategies for Diterpenoid Production

Strategy CategoryObjectiveCommon Approaches
Upstream Engineering Enhance precursor supply (IPP & DMAPP)Overexpression of key enzymes in the MVA or MEP pathway; Introduction of heterologous pathways.
Pathway Engineering Optimize the biosynthetic pathway to the target diterpenoidIntroduction and expression balancing of terpene synthases and tailoring enzymes (e.g., P450s); Enzyme engineering for improved activity.
Cellular Engineering Improve host strain performance and product toleranceGenome editing (e.g., using CRISPR) to eliminate competing pathways; Pathway compartmentalization (e.g., in mitochondria or peroxisomes).
Process Optimization Maximize production titer, rate, and yieldOptimization of fermentation conditions (media, temperature, pH); Development of robust and scalable bioprocesses.

Exploiting Bacterial DTSs for Structural Diversity Generation

Bacteria are emerging as a rich and largely untapped source of novel diterpene synthases (DTSs), the enzymes responsible for creating the foundational skeletons of diterpenoids from GGPP. nih.gov Advances in genome mining have revealed a vast number of putative terpene synthase genes in bacteria, suggesting a significant potential for discovering new enzymes and, consequently, new chemical structures. researchgate.net

The exploitation of these bacterial DTSs offers powerful opportunities for generating structural diversity through combinatorial biosynthesis. nih.gov This approach leverages the modular nature of terpenoid biosynthesis, where different classes of enzymes can be combined to create novel pathways. researchgate.net

Key aspects of this strategy include:

Enzyme Classes : Terpene cyclases are broadly categorized into Class I and Class II. Class II enzymes, such as diterpene cyclases (DTCs), initiate cyclization via protonation of the GGPP substrate, while Class I enzymes (DTSs) start the reaction cascade through the ionization of a diphosphate ester. nih.govoup.com By combining different Class II DTCs (which create an initial bicyclic intermediate) with various Class I DTSs (which perform the subsequent cyclization/rearrangement), a wide array of different diterpene scaffolds can be produced. researchgate.net

Substrate Promiscuity : A key finding is that bacterial DTSs often exhibit significant substrate promiscuity, meaning they can accept and process a wider range of substrate molecules than their plant counterparts. nih.goviastate.edu This characteristic is particularly valuable for combinatorial biosynthesis, as a single bacterial DTS can be paired with multiple different DTCs to generate a library of related but distinct diterpenoid products. researchgate.net This promiscuity likely stems from different evolutionary pressures, as bacteria typically have less elaborated diterpenoid metabolic pathways compared to plants. nih.goviastate.edu

This "mix-and-match" approach not only allows for the synthesis of known natural products in engineered microbes but also enables the creation of "non-natural" diterpenoids with novel structures and potentially new biological activities. researchgate.net

Table 2: Combinatorial Biosynthesis Using Diterpene Cyclases (DTC) and Synthases (DTS)

Class II DTC (Input)Class I DTS (Processing)Resulting Diterpene Scaffold (Output)
DTC from Organism ADTS from Bacterium XNovel Scaffold 1
DTC from Organism BDTS from Bacterium XNovel Scaffold 2
DTC from Organism CDTS from Bacterium YNovel Scaffold 3
DTC from Organism ADTS from Bacterium YNovel Scaffold 4

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Isolation and Purification (e.g., LC-MS)

Chromatographic techniques are fundamental for separating Verrucosan-2b-ol from complex biological matrices and purifying it to a level suitable for further analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are primary tools in this regard. HPLC, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), allows for the separation of components within crude extracts based on their differential partitioning between a stationary phase and a mobile phase kogistate.gov.nguu.nlresearchgate.netnih.govnih.govnih.govnih.gov.

The process typically involves the initial extraction of metabolites from the source organism, followed by fractionation using techniques like column chromatography. Subsequent purification steps often employ reversed-phase HPLC, where compounds are separated based on their hydrophobicity. Coupled with MS detection, LC-MS provides not only separation but also preliminary identification based on mass-to-charge ratio (m/z), aiding in the targeted isolation of this compound. While specific parameters for this compound are not detailed in all sources, general LC-MS untargeted analysis involves complex data preprocessing for information extraction nih.gov.

Table 7.1.1: Illustrative Chromatographic Separation Parameters (General Application)

TechniqueColumn TypeMobile Phase (Example)Detection MethodPurpose
HPLCC18 reversed-phaseAcetonitrile/Water gradientUV/DAD, MSIsolation and purification
LC-MSC18 reversed-phaseAcetonitrile/Water gradientMS, HRMSSeparation and identification

Note: Specific parameters for this compound may vary depending on the extraction source and experimental setup.

Advanced Spectrometric Approaches in Research Contexts (e.g., High-Resolution Mass Spectrometry)

Advanced spectrometric techniques are crucial for the definitive identification and structural characterization of natural products like this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition. This is a critical step in confirming the identity of isolated compounds uoa.gruoa.grresearchgate.netnih.gov. Coupled with LC, LC-HRMS allows for the precise determination of the molecular formula of this compound, distinguishing it from other compounds with similar nominal masses.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR techniques, is indispensable for elucidating the complete molecular structure, including the connectivity of atoms and stereochemical configurations uoa.gruoa.grresearchgate.netnih.gov. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, researchers can build a detailed three-dimensional model of this compound. Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) has also been mentioned in analyses involving Chloroflexus aurantiacus uu.nl.

Table 7.2.1: Spectrometric Data for this compound (Illustrative)

CompoundTechniqueAccurate Mass (m/z)Elemental Composition (Hypothetical)Key Information Provided
This compoundHRMS[Specific value]C₂₀H₃₂O (example for a diterpenoid)Molecular formula confirmation
This compoundNMRN/AN/AStructural connectivity, stereochemistry

Note: Specific HRMS and NMR data for this compound would be derived from experimental studies.

Quantitative Analysis Methods in Biological Samples (Research-focused)

The quantitative analysis of this compound in biological samples is essential for understanding its production levels, metabolic fate, or distribution in research settings. While specific quantitative assays for this compound in biological matrices are not extensively detailed in the provided search results, established methodologies for similar compounds are applicable. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly employed for the accurate quantification of natural products in complex biological matrices such as cell cultures or tissue extracts nih.gov.

These methods typically involve a rigorous sample preparation phase, which may include extraction, solid-phase extraction (SPE), or derivatization to enhance analyte recovery and matrix compatibility. The development of a quantitative method requires establishing calibration curves using authentic standards, determining limits of detection (LOD) and quantification (LOQ), and validating parameters such as linearity, accuracy, precision, and recovery nih.govnih.gov. These validated methods ensure reliable data for research purposes.

Table 7.3.1: Typical Parameters for Quantitative Analysis of Natural Products in Biological Samples (General)

MethodSample PreparationValidation ParameterTypical Value Range
LC-MS/MSSPE, Liquid-liquid extractionLimit of Detection (LOD)pg/mL to ng/mL
Limit of Quantification (LOQ)pg/mL to ng/mL
Recovery (%)70-120%
Precision (RSD %)<15%

Note: These are generalized parameters; specific values for this compound would be determined during method development.

Challenges in Analysis of Complex Natural Products

The analysis of complex natural products, including diterpenoids like this compound, presents several inherent challenges. The intricate polycyclic structures and diverse oxidation patterns of many diterpenes can complicate isolation and purification processes, often requiring multi-step chromatographic separations nih.govacs.org. Furthermore, natural products are frequently found in low concentrations within their producing organisms, necessitating highly sensitive analytical techniques for detection and quantification consensus.appnih.gov.

Matrix effects, where other co-extracted compounds interfere with the ionization or detection of the target analyte in mass spectrometry, can also pose significant challenges, particularly in biological samples nih.gov. Ensuring the stability of the analyte during sample collection, storage, and analysis is another critical consideration. The stereochemical complexity of molecules like this compound can also require sophisticated spectroscopic methods, such as advanced NMR experiments, for complete structural assignment. Overcoming these challenges relies on the careful selection and optimization of analytical methods, robust sample preparation strategies, and the use of high-sensitivity instrumentation.

Compound List:

this compound

Chloroflexus aurantiacus

Maoecrystal Z

Trichorabdal A

Longikaurin E

Pleuromutilin

Ryanodol

Ryanodine

Perseanol

Paclitaxel

Artemisinin

Hetidine

Hetisine

Carvone

Shearilicine

Paspalicine

Viguiepinone

Oxaloterpins A-E

Baccatin III

Fulvic acid

Asperterpenol A

Asperterpenol B

Preasperterpenoid

Cyclooctatin

Mangicol

Future Research Directions and Unanswered Questions

Unexplored Biosynthetic Enzymes and Their Mechanisms

The biosynthesis of Verrucosan-2b-ol involves complex cyclization cascades of geranylgeranyl diphosphate (B83284) (GGPP) nih.govexpasy.org. While a geranylgeranyl diphosphate synthase (GGPPS) is generally responsible for producing the diterpenoid precursor jmb.or.krmdpi.com, the specific enzymes catalyzing the subsequent cyclization and functionalization steps for this compound are not fully characterized. Research has indicated that the proposed biosynthetic pathway may involve unusual skeletal rearrangements and bypasses of unstable secondary carbocations, potentially through nonclassical carbocation intermediates nih.govacs.org.

Future research should focus on:

Identification and Characterization of Key Enzymes: Elucidating the specific diterpene cyclases (DTCs) and other modifying enzymes (e.g., oxidases, reductases) responsible for the formation of the unique 3,6,6,5-tetracyclic verrucosane skeleton. This could involve genomic and transcriptomic analysis of C. aurantiacus and heterologous expression of candidate genes jmb.or.krnih.govnih.gov.

Mechanistic Studies: Investigating the precise mechanisms of these enzymes, including their substrate specificities, catalytic strategies, and the role of cofactors like Mg2+ expasy.orgenzyme-database.org. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways and carbocation intermediates nih.govacs.orgnih.gov.

Enzyme Engineering: Exploring the potential to engineer these enzymes for altered substrate specificity or improved catalytic efficiency, which could be beneficial for synthetic biology applications.

Chemoenzymatic Synthesis Strategies for this compound and Analogues

The complex structure of this compound presents significant challenges for total chemical synthesis. Chemoenzymatic approaches, which combine chemical synthesis with biocatalysis, offer a powerful strategy for accessing such complex natural products and their analogues nih.govresearchgate.netrsc.org.

Future research directions include:

Development of Convergent Synthetic Routes: Designing synthetic strategies that build key structural fragments of this compound chemically, followed by enzymatic steps for cyclization and functionalization. This mirrors successful strategies employed for other complex diterpenoids nih.govresearchgate.netnih.gov.

Biocatalytic Functionalization: Utilizing isolated enzymes or whole-cell biocatalysts to perform specific oxidation, reduction, or cyclization reactions that are difficult to achieve through traditional chemical methods. This could include employing engineered diterpene cyclases or P450 monooxygenases rsc.org.

Synthesis of Analogues: Creating structural analogues of this compound through chemoenzymatic routes to explore structure-activity relationships and potentially discover compounds with enhanced biological properties.

Deeper Insights into the Ecological and Physiological Roles

While this compound has been identified in C. aurantiacus, its specific ecological or physiological role within this bacterium or its natural environment remains largely unknown researchgate.netfrontiersin.orgnih.govau.dk. Diterpenoids in general are known to play various roles in organisms, including defense against predators, competition, and signaling researchgate.netfrontiersin.orgnih.gov.

Future research should aim to:

Investigate Ecological Functions: Determine if this compound serves a defensive role against grazing, microbial competition, or other environmental stressors for C. aurantiacus. This could involve knockout studies of the genes responsible for its biosynthesis and observing the phenotypic consequences.

Elucidate Physiological Roles: Explore potential intracellular functions of this compound within C. aurantiacus, such as modulating membrane fluidity, as suggested for other microbial metabolites mdpi.com.

Assess Biological Activities: Conduct comprehensive bioassays to evaluate the pharmacological or antimicrobial activities of this compound, potentially revealing therapeutic applications. Studies on related diterpenoids have shown diverse activities, including antifungal and cytotoxic effects researchgate.netscielo.brrsc.org.

Computational Studies on Reactivity and Enzyme-Substrate Interactions

Computational chemistry offers a powerful toolkit for understanding the complex reactions involved in diterpenoid biosynthesis and the interactions between enzymes and their substrates. Previous computational studies have already shed light on the proposed carbocation intermediates in this compound biosynthesis nih.govacs.org.

Future computational efforts could focus on:

Refining Biosynthetic Mechanisms: Employing advanced quantum mechanical calculations (e.g., DFT) to accurately model the reaction pathways, identify transition states, and confirm or refute proposed carbocation intermediates in this compound biosynthesis nih.govacs.orgnih.gov.

Enzyme-Substrate Docking and Dynamics: Simulating the binding of GGPP to putative this compound synthases and analyzing the conformational changes that lead to product formation. This can guide enzyme engineering efforts acs.orgnih.gov.

Predictive Modeling: Developing predictive models for the reactivity of diterpenoid skeletons and the potential outcomes of enzymatic modifications, aiding in the design of novel analogues.

Expanding the Diversity of Verrucosane-Type Diterpenoids through Synthetic Biology

Synthetic biology approaches hold immense potential for producing complex natural products and generating novel analogues. By engineering microbial hosts, it is possible to harness biosynthetic pathways for the production of valuable compounds nih.govnih.govukri.orgfrontiersin.org.

Future research could involve:

Heterologous Production: Engineering model organisms like Escherichia coli or yeast to express the genes responsible for this compound biosynthesis, enabling scalable production and facilitating genetic manipulation jmb.or.krnih.govukri.orgfrontiersin.org.

Combinatorial Biosynthesis: Introducing genes from different biosynthetic pathways or modifying existing ones to create novel verrucosane-type diterpenoids with altered structures and potentially new biological activities. This could involve exploring terpene cyclases from other organisms that produce related skeletons nih.govnih.govchemrxiv.org.

Metabolic Engineering: Optimizing precursor supply (e.g., GGPP) and flux through the engineered biosynthetic pathway in host organisms to maximize this compound yield.

Compound List

this compound

Geranylgeranyl diphosphate (GGPP)

Diterpenoids

Diterpene cyclases (DTCs)

P450 monooxygenases

Amorpha-4,11-diene

Sclareol

Fusicoccane diterpenoids

Fusicoccin A

Cotylenin A

Steviol glycosides

Paclitaxel

Stevioside

Ent-steviol

Platensimycin

Tashironins

(−)-Patchoulenone

Xanthine

Diprophylline

Xanthinol nicotinate (B505614)

Podophyllotoxin

Amorpha-4,11-diene synthase

Geranylgeranyl pyrophosphate synthase (GGPPS)

Neoverrucosan-5β-ol

Mangicol

Fusicoccadiene synthase

Cembrene A

Cembrene C

Elisabethatriene

Xeniaphyllene

Klysimplexin R

Peyssonnosol

Peyssonnosol B

Deoxyconidiogenol

Phomopsene

Amycolatene

Spiroviolene

Homoverrucosan-5β-ol

Stemarane diterpenoids

Stemodane diterpenoids

2-deoxyoryzalexin S

Abietic acid

Dehydroabietic acid

Ferruginol

Carnosol (B190744)

Carnosic acid

Rosmanol

Epirosmanol

Galdosol

12-O-methyl carnosol

Isoagathenediol

Amitorin

Spongian diterpenoids

Spongionellol A

Conclusion

Summary of Key Academic Contributions to Verrucosan-2β-ol Research

The scientific understanding of Verrucosan-2β-ol has been built upon the foundational work of several research groups. The initial discovery and characterization of the verrucosane skeleton by researchers studying liverwort chemistry laid the groundwork. The subsequent isolation from a bacterial source by Hefter et al. expanded its biological context. The detailed biosynthetic studies by Rieder et al., using isotopic labeling, provided the first proposed pathway, which was later refined and debated by computational chemists who brought new perspectives on the energetics of the cyclization cascade.

Research AreaKey Contributors/GroupsMajor Contribution
Discovery in Liverworts Asakawa and othersFirst isolation and characterization of the verrucosane skeleton.
Discovery in Bacteria Hefter, Michaelis, et al.First report of Verrucosan-2β-ol from a prokaryote (C. aurantiacus).
Biosynthesis (Experimental) Rieder, Arigoni, Bacher, Eisenreich, et al.Proposed the first biosynthetic pathway involving secondary carbocations.
Biosynthesis (Computational) Multiple computational chemistry groupsProposed alternative, secondary-carbocation-free biosynthetic pathways.

Perspectives on Ongoing and Emerging Research Opportunities

Despite the progress made, several exciting avenues for future research on Verrucosan-2β-ol remain. The total synthesis of this complex molecule is a significant unmet challenge that, if overcome, would enable more in-depth biological studies. Further investigation into its biosynthesis, particularly the isolation and characterization of the enzymes responsible for the cyclization cascade, would provide definitive answers to the mechanistic questions that have been raised. Finally, a comprehensive evaluation of the biological activities of Verrucosan-2β-ol is warranted. Given the diverse bioactivities of other diterpenoids, it is plausible that this unique molecule may possess interesting and potentially useful pharmacological properties that are yet to be discovered.

Q & A

Q. What methodologies address low bioavailability of this compound in preclinical models?

  • Methodological Answer : Employ nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Conduct pharmacokinetic studies (Cₘₐₓ, AUC, t₁/₂) in rodent models with intravenous vs. oral dosing. Use in situ perfusion models to assess intestinal permeability. Collaborate with computational chemists to predict ADMET properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.